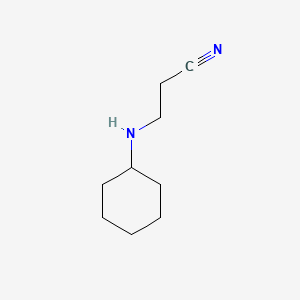

3-(Cyclohexylamino)propanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUJYRYCQHJDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220465 | |

| Record name | 3-Cyclohexylaminopropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-03-4 | |

| Record name | 3-(Cyclohexylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexylaminopropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexylaminopropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaminopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Cyclohexylamino)propanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexylamino)propanenitrile is a bifunctional molecule featuring a secondary amine and a nitrile group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The cyclohexyl group provides lipophilicity, while the aminonitrile moiety offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 702-03-4 | [1][2] |

| Molecular Formula | C₉H₁₆N₂ | [1][2] |

| Molecular Weight | 152.24 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | 122-124 °C at 4 mmHg | [3] |

| Density | 0.94 g/cm³ | [3] |

| SMILES | C1CCC(CC1)NCCC#N | [2][4] |

| InChI | InChI=1S/C9H16N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-6,8H2 | [4] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the cyclohexyl and propanenitrile moieties.

-

Cyclohexyl Protons: A complex multiplet in the range of δ 1.0-2.0 ppm would correspond to the ten protons on the cyclohexane ring. The methine proton attached to the nitrogen (CH-N) would likely appear as a multiplet further downfield, around δ 2.5-3.0 ppm.

-

Propanenitrile Protons: The two methylene groups of the propanenitrile chain would appear as triplets. The methylene group adjacent to the nitrile (CH₂ CN) is expected around δ 2.5-2.7 ppm, while the methylene group adjacent to the nitrogen (N-CH₂ ) would be shifted slightly downfield to approximately δ 2.8-3.0 ppm due to the electron-withdrawing effect of the nitrogen atom.

-

N-H Proton: A broad singlet corresponding to the secondary amine proton (NH) would be observed, with its chemical shift being concentration and solvent dependent, typically in the range of δ 1.0-3.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the carbon skeleton.

-

Cyclohexyl Carbons: Several signals in the aliphatic region (δ 25-55 ppm) would be expected for the carbons of the cyclohexane ring. The carbon attached to the nitrogen (CH-N) would be the most downfield of this group.

-

Propanenitrile Carbons: The nitrile carbon (C≡N) would appear as a characteristic signal in the downfield region, typically around δ 118-122 ppm. The methylene carbon adjacent to the nitrile (C H₂CN) would be found around δ 15-20 ppm, and the methylene carbon next to the nitrogen (N-C H₂CH₂CN) would be in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ would indicate the presence of the secondary amine N-H bond.

-

C-H Stretch: Strong absorptions in the 2850-2950 cm⁻¹ region would correspond to the C-H stretching vibrations of the cyclohexyl and propanenitrile methylene groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹ is characteristic of the nitrile group. This is a key diagnostic peak for this molecule.

-

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region would be associated with the C-N stretching vibration.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 152.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the cyanoethyl group or fragmentation of the cyclohexane ring. A prominent peak corresponding to the cyclohexylaminomethyl cation could also be expected. Predicted mass-to-charge ratios for various adducts are available in public databases.[4]

Synthesis

The most direct and industrially viable method for the synthesis of this compound is the cyanoethylation of cyclohexylamine with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.

References

- 1. scbt.com [scbt.com]

- 2. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[(Cyclohexylideneamino)oxy]propanenitrile | C9H14N2O | CID 42625228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H16N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-(Cyclohexylamino)propanenitrile (CAS 702-03-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

3-(Cyclohexylamino)propanenitrile, registered under CAS number 702-03-4, is a bifunctional organic molecule featuring a secondary amine and a nitrile group.[1][2][3] Its structure, combining a bulky, lipophilic cyclohexyl moiety with a reactive propionitrile chain, makes it a versatile intermediate in organic synthesis. While direct applications in drug development are not extensively documented, its constituent functional groups are prevalent in a wide array of pharmacologically active compounds. The secondary amine can act as a nucleophile or a base, and the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of various heterocyclic systems. This guide provides a comprehensive overview of its synthesis, characterization, safety, and potential utility in research and development.

Molecular Structure:

References

Synthesis of 3-(Cyclohexylamino)propanenitrile

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 3-(Cyclohexylamino)propanenitrile, a valuable bifunctional chemical intermediate. The primary focus is on the Aza-Michael addition of cyclohexylamine to acrylonitrile, a robust and efficient synthetic route. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and explores key parameters for process optimization. Furthermore, it covers essential techniques for product purification, analytical characterization, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this synthesis.

Introduction: Chemical Identity and Significance

This compound (CAS No. 702-03-4) is a secondary aminonitrile featuring a cyclohexyl group and a cyanoethyl moiety.[1][2] Its structure combines the nucleophilic character of a secondary amine with the versatile reactivity of a nitrile group, making it a useful building block in organic synthesis.

Chemical Properties:

-

Molecular Formula: C₉H₁₆N₂[1]

-

Molecular Weight: 152.24 g/mol [1]

-

Structure: A cyclohexyl ring attached to the nitrogen atom of a 3-aminopropanenitrile backbone.

The dual functionality allows for subsequent chemical modifications at either the amine or the nitrile, opening pathways to a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

Principle of Synthesis: The Aza-Michael Addition

The most direct and industrially scalable method for synthesizing this compound is the Aza-Michael addition. This reaction involves the conjugate addition of a nucleophilic amine (cyclohexylamine) to an α,β-unsaturated nitrile (acrylonitrile).[3][4]

The reaction is highly efficient and often proceeds exothermically without the need for complex catalysts. The primary driving force is the formation of a stable carbon-nitrogen bond, facilitated by the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond in acrylonitrile, making the β-carbon electrophilic and susceptible to nucleophilic attack.[5]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and scalability.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier Example | Notes |

| Cyclohexylamine | 108-91-8 | 99.17 | ≥99% | Sigma-Aldrich | Corrosive and toxic. Handle with care. |

| Acrylonitrile | 107-13-1 | 53.06 | ≥99%, stabilized | Sigma-Aldrich | Toxic, flammable, and a carcinogen.[6] |

| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous | Fisher Scientific | Solvent for the reaction. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR | Extraction solvent. |

| Petroleum Ether | 8032-32-4 | N/A | ACS Grade | VWR | Eluent for chromatography. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | Sigma-Aldrich | Drying agent. |

| Silica Gel (for column) | 7631-86-9 | 60.08 | 100-200 mesh | Sorbent Tech. | Stationary phase for purification.[7] |

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Methodology

Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood due to the high toxicity and volatility of acrylonitrile.[6] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.

-

Reaction Setup: In a one-necked round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 equiv.) in methanol (approx. 1.5 mL per 0.5 mmol of amine).

-

Reagent Addition: While stirring at room temperature, add acrylonitrile (1.5-2.0 equiv.) dropwise to the solution. An excess of acrylonitrile is used to ensure the complete consumption of the limiting amine. The reaction is exothermic; for larger-scale syntheses, an ice bath may be necessary to maintain the temperature below 40°C.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical eluent system is 5-10% ethyl acetate in petroleum ether. The disappearance of the cyclohexylamine spot indicates the completion of the reaction. Reaction times can vary from a few hours to 72 hours.[7]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water (approx. 10x the volume of methanol used).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[7]

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by column chromatography on silica gel.[7]

-

Column Chromatography Parameters

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (100-200 mesh) | Standard choice for separating moderately polar organic compounds.[7] |

| Eluent System | 5% Ethyl Acetate in Petroleum Ether | This polarity is typically effective for eluting the product while retaining impurities.[7] |

| Loading | Dry loading or minimal solvent | Ensures a narrow band and better separation. |

| Monitoring | TLC visualization with UV lamp or I₂ stain | Allows for tracking the separation and identifying product-containing fractions.[7] |

Reaction Mechanism and Optimization

Mechanistic Pathway

The Aza-Michael addition of cyclohexylamine to acrylonitrile proceeds through a nucleophilic conjugate addition mechanism.

Caption: Mechanism of the Aza-Michael addition.

Key Parameter Optimization

| Parameter | Experimental Choice & Rationale | Potential Issues & Mitigation |

| Stoichiometry | An excess of acrylonitrile (1.5-2.0 equiv.) is often used. Causality: This drives the reaction to completion by ensuring the limiting nucleophile (cyclohexylamine) is fully consumed, simplifying purification. | A large excess of acrylonitrile can lead to the formation of the bis-adduct, 3,3'-(cyclohexylazanediyl)dipropanenitrile. Mitigation: Use a moderate excess and monitor the reaction by TLC to stop it before significant bis-adduct formation occurs. |

| Solvent | The reaction can be run neat (solvent-free) or in a protic solvent like methanol.[7] Causality: Methanol can help dissipate heat and facilitate proton transfer in the final step of the mechanism. A neat reaction is more atom-economical. | Neat: The reaction can be highly exothermic and difficult to control on a large scale. Mitigation: Slow, dropwise addition of one reagent to the other with efficient cooling. Solvent: Slower reaction rates. Mitigation: Longer reaction times or gentle heating may be required. |

| Temperature | Typically run at room temperature. Causality: The reaction is often spontaneous and sufficiently fast at ambient temperatures. External heating is usually unnecessary and can promote side reactions. | Uncontrolled exotherms can lead to polymerization of acrylonitrile or formation of byproducts. Mitigation: For scales larger than a few grams, use an ice-water bath during the addition of acrylonitrile to maintain control.[8] |

| Catalysis | Often requires no catalyst. Causality: Cyclohexylamine is a sufficiently strong nucleophile to initiate the reaction. For less reactive amines, a mild base or Lewis acid could be employed.[7] | Unnecessary catalysts can complicate purification. Mitigation: Only introduce a catalyst if the reaction rate is unacceptably slow, starting with catalytic amounts of a weak base like triethylamine. |

Analytical Characterization

Confirming the structure and purity of the final product is critical. The following table summarizes the expected results from standard analytical techniques, based on data from analogous structures.[7][9][10]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~2.8-3.0 (t, 2H): Triplet for -CH₂-CH₂-CN. δ ~2.5-2.7 (t, 2H): Triplet for -NH-CH₂-CH₂. δ ~2.4-2.6 (m, 1H): Methine proton on the cyclohexyl ring. δ ~1.0-1.9 (m, 11H): Cyclohexyl ring protons and the N-H proton. |

| ¹³C NMR (CDCl₃) | δ ~118-120: Quaternary carbon of the nitrile group (-C≡N). δ ~50-60: Methine carbon of the cyclohexyl ring attached to N. δ ~40-45: Methylene carbon adjacent to the amine (-NH-CH₂-). δ ~24-35: Other cyclohexyl and methylene carbons. δ ~15-20: Methylene carbon adjacent to the nitrile (-CH₂-CN). |

| IR Spectroscopy (KBr/Neat) | ~3300 cm⁻¹: N-H stretch (secondary amine). ~2930 & 2850 cm⁻¹: C-H stretches (aliphatic). ~2245 cm⁻¹: C≡N stretch (nitrile), a sharp and characteristic peak.[8] |

| Mass Spectrometry (ESI-TOF) | [M+H]⁺: Calculated for C₉H₁₇N₂⁺ is 153.1386; Found should be within a few ppm of this value.[7] |

References

- 1. scbt.com [scbt.com]

- 2. 702-03-4|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. igtpan.com [igtpan.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Propanenitrile, 3-(propylamino)- [webbook.nist.gov]

- 10. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Characteristics of 3-(Cyclohexylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-(Cyclohexylamino)propanenitrile (CAS No. 702-03-4), a versatile intermediate with potential applications in pharmaceutical synthesis. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into its properties and the methodologies for their accurate determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to uphold the highest standards of scientific integrity and empower researchers in their synthetic and analytical endeavors.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a bifunctional molecule incorporating a secondary amine and a nitrile group. This unique combination of reactive centers makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs). The cyclohexyl moiety provides lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates. The propanenitrile substructure offers a flexible three-carbon linker and a versatile nitrile group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. One noted potential application for this compound is in the production of agents with hypotensive activity[1].

Understanding the fundamental physical characteristics of this compound is paramount for its effective use in a laboratory or process chemistry setting. Accurate data on properties such as melting point, boiling point, and solubility are critical for designing reaction conditions, purification strategies, and formulation protocols. This guide provides a detailed examination of these properties and the analytical techniques employed for their determination.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is the bedrock of successful and reproducible research. These parameters dictate handling, storage, reaction setup, and purification methodologies.

Structural and General Properties

The fundamental identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 702-03-4 | [2][3][4][5] |

| Molecular Formula | C₉H₁₆N₂ | [2][4][5][6] |

| Molecular Weight | 152.24 g/mol | [2][4][6] |

| Appearance | Clear Liquid | [5] |

| Purity | >90% to 98.0% (supplier dependent) | [3][5] |

| SMILES | N#CCCNC1CCCCC1 | [4][6] |

| InChI Key | OLUJYRYCQHJDKJ-UHFFFAOYSA-N | [5][6] |

Thermal Properties

The thermal behavior of a compound is a critical determinant of its stability and the conditions under which it can be processed.

| Property | Value | Source(s) |

| Melting Point | 122 °C | [1] |

| Boiling Point | 122-124 °C at 4 mmHg | [1] |

| Density | 0.94 g/cm³ | [1] |

Expert Insight: The reported melting point of 122 °C, while from a chemical supplier, should be approached with a degree of caution, as the compound is also described as a liquid at room temperature[5]. It is possible this value represents a measurement under specific, non-standard conditions or could be an error. The boiling point is provided at reduced pressure, which is a common and necessary practice for high-boiling amines to prevent thermal decomposition at atmospheric pressure. The relatively high boiling point is expected due to the molecular weight and the presence of a hydrogen-bonding amine group.

The precise determination of thermal properties is crucial for process safety and optimization. The following are standard, self-validating methodologies.

Differential Scanning Calorimetry (DSC) for Melting Point Determination:

DSC is a highly sensitive technique used to measure the difference in heat flow between a sample and a reference as a function of temperature[7][8][9]. This allows for the accurate determination of melting points, as well as other thermal events like glass transitions and crystallization[10][11].

-

Principle of Causality: By subjecting the sample to a controlled temperature program, the endothermic process of melting is observed as a distinct peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The choice of a slow heating rate (e.g., 1-10 °C/min) is critical to ensure thermal equilibrium and obtain a sharp, well-defined melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability:

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[12][13][14][15]. This technique is invaluable for determining the thermal stability of a compound and identifying decomposition temperatures[16].

-

Principle of Causality: A continuous loss of mass with increasing temperature indicates decomposition. The onset temperature of this mass loss is a critical parameter for defining the upper-temperature limit for handling and processing of this compound. Running the analysis under an inert atmosphere (e.g., nitrogen) is crucial to isolate thermal decomposition from oxidative processes.

Caption: Workflow for Thermal Stability Assessment using TGA.

Solubility Profile

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the amine group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. However, the nonpolar cyclohexyl ring will limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): Good solubility is expected in these solvents due to dipole-dipole interactions with the nitrile and amine groups.

-

Nonpolar Solvents (e.g., hexanes, toluene): The significant nonpolar character of the cyclohexyl group suggests that it will be soluble in many nonpolar organic solvents.

Expert Insight: For synthetic applications, solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane are likely to be good choices for dissolving this compound and its reaction partners. For purification by chromatography, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) would likely provide good separation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules. While experimentally determined spectra for this compound are not widely published, predictive models and data from analogous structures can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum:

-

Cyclohexyl Protons: A complex series of multiplets is expected in the range of δ 1.0-2.0 ppm, corresponding to the methylene protons of the cyclohexyl ring. The proton on the carbon attached to the nitrogen (the methine proton) will likely appear as a multiplet further downfield, around δ 2.5-3.0 ppm.

-

Propyl Protons: The two methylene groups of the propanenitrile chain will appear as triplets. The methylene group adjacent to the nitrile (C2) is expected around δ 2.5 ppm, while the methylene group adjacent to the amine (C3) will be slightly more downfield, around δ 2.8-3.0 ppm.

-

Amine Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which will be concentration and solvent dependent but typically falls in the range of δ 1.0-4.0 ppm.

Predicted ¹³C NMR Spectrum:

-

Nitrile Carbon: A characteristic peak for the nitrile carbon is expected around δ 118-122 ppm.

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region, typically between δ 25-55 ppm. The carbon attached to the nitrogen will be the most downfield of this group.

-

Propyl Carbons: The methylene carbon adjacent to the nitrile group (C2) will be in the range of δ 15-25 ppm, while the methylene carbon adjacent to the amine (C3) will be further downfield, around δ 40-50 ppm.

References

- 1. 3-(CYCLOHEXYLAMINO)PROPIONITRILE | 702-03-4 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 702-03-4|this compound|BLD Pharm [bldpharm.com]

- 5. 3-(Cyclohexylamino)propionitrile | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - this compound (C9H16N2) [pubchemlite.lcsb.uni.lu]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. rroij.com [rroij.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tainstruments.com [tainstruments.com]

- 11. Differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tainstruments.com [tainstruments.com]

- 16. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Characterization of 3-(Cyclohexylamino)propanenitrile: A Technical Guide

Introduction

3-(Cyclohexylamino)propanenitrile is a bifunctional molecule incorporating a secondary amine and a nitrile group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the preparation of specialized diamines, polyamines, and heterocyclic compounds relevant to drug discovery and materials science. The unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the final products.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide will leverage data from structurally related compounds and foundational spectroscopic principles to predict and interpret the characteristic spectral features of the title molecule. This approach not only offers a robust framework for the characterization of this compound but also serves as a practical reference for scientists working with similar aminonitrile structures.

The molecular structure and numbering scheme used for the spectral assignments in this guide are presented below:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the cyclohexyl ring and the propanenitrile chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the nitrile group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.85 | t | 2H | H-7 | Protons adjacent to the secondary amine (N1). |

| ~ 2.50 | t | 2H | H-8 | Protons adjacent to the electron-withdrawing nitrile group (C9≡N2). |

| ~ 2.45 | m | 1H | H-1 | Methine proton on the cyclohexyl ring directly attached to the nitrogen. |

| ~ 1.90 - 1.60 | m | 5H | Cyclohexyl H & NH | Axial and equatorial protons on the cyclohexyl ring and the amine proton. The NH proton signal may be broad and its integration variable. |

| ~ 1.30 - 1.10 | m | 6H | Cyclohexyl H | Remaining axial and equatorial protons of the cyclohexyl ring. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclohexyl protons.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The nitrile carbon will have a characteristic downfield chemical shift.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 119.0 | C9 (C≡N) | Characteristic chemical shift for a nitrile carbon. |

| ~ 57.0 | C1 | Methine carbon of the cyclohexyl ring attached to the nitrogen. |

| ~ 47.0 | C7 | Carbon adjacent to the secondary amine. |

| ~ 33.0 | C2, C6 | Carbons of the cyclohexyl ring adjacent to C1. |

| ~ 26.0 | C4 | Carbon of the cyclohexyl ring para to C1. |

| ~ 25.0 | C3, C5 | Carbons of the cyclohexyl ring meta to C1. |

| ~ 17.0 | C8 | Carbon adjacent to the nitrile group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons (though none are present in this molecule except the nitrile carbon).

-

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the secondary amine (N-H), the nitrile (C≡N), and the aliphatic C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3300 | Weak-Medium | N-H stretch | Characteristic of a secondary amine. |

| ~ 2930 & 2850 | Strong | C-H stretch | Aliphatic C-H stretching from the cyclohexyl and propanenitrile moieties. |

| ~ 2245 | Medium | C≡N stretch | Characteristic stretching vibration for a nitrile group.[1] |

| ~ 1450 | Medium | C-H bend | Aliphatic C-H bending (scissoring). |

| ~ 1120 | Medium | C-N stretch | Stretching vibration of the amine C-N bond. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. ATR is a modern technique that requires minimal sample preparation and is suitable for liquids and solids.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum by the instrument's software.

References

3-(Cyclohexylamino)propanenitrile literature review

An In-depth Technical Guide to 3-(Cyclohexylamino)propanenitrile for Researchers and Drug Development Professionals

Introduction

This compound, with CAS Number 702-03-4, is a secondary amine featuring a cyclohexyl group and a cyanoethyl group.[1][2] It is a clear, colorless, and basic liquid with a characteristic amine-like odor.[3] While not a widely recognized active pharmaceutical ingredient itself, its molecular structure represents a valuable scaffold in medicinal chemistry. The combination of a lipophilic cyclohexyl ring, a flexible linker, and a polar, hydrogen-bond-accepting nitrile group makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4] This guide provides a comprehensive overview of its synthesis, physicochemical properties, potential applications in drug discovery, and essential safety protocols, tailored for researchers in the chemical and pharmaceutical sciences.

Synthesis and Mechanistic Insights: The Aza-Michael Addition

The most direct and industrially scalable method for synthesizing this compound is the conjugate addition of cyclohexylamine to acrylonitrile. This reaction, a specific type of Michael addition known as an aza-Michael addition, is highly efficient and proceeds by adding the amine nucleophile to the β-carbon of the electron-deficient alkene.[5][6]

Reaction Mechanism

The reaction is typically base-catalyzed, although it can often proceed neat (without solvent) or in a protic solvent like ethanol. The mechanism unfolds in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electron-poor β-carbon of acrylonitrile. This breaks the π-bond of the alkene.

-

Proton Transfer: A proton is transferred from the newly formed ammonium ion to the carbanion, yielding the final, neutral product.

Caption: Reaction mechanism of this compound synthesis.

Experimental Protocol: A Validated Approach

This protocol is a generalized procedure based on standard methodologies for aza-Michael additions.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine (1.0 eq).

-

Reagent Addition: Slowly add acrylonitrile (1.0-1.1 eq) dropwise to the cyclohexylamine at room temperature. The reaction is exothermic, and a cooling bath (ice-water) may be necessary to maintain the temperature below 40°C.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 12-24 hours or heat gently (e.g., to 50°C) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Once the reaction is complete, remove any excess acrylonitrile and solvent (if used) under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.

Caption: Step-by-step experimental workflow for synthesis.

Physicochemical and Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 702-03-4 | [2] |

| Molecular Formula | C₉H₁₆N₂ | [1] |

| Molecular Weight | 152.24 g/mol | [1][7] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 122-124°C (at 4 mmHg) | [2] |

| Density | 0.94 g/cm³ | [2] |

| pKa | 8.67 ± 0.20 (Predicted) | [2] |

Expected Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[8][9]

| Technique | Expected Features |

| ¹H NMR | ~2.9-3.1 ppm (t, 2H): Protons on the carbon adjacent to the secondary amine (-CH₂-NH-).~2.5-2.7 ppm (t, 2H): Protons on the carbon adjacent to the nitrile (-CH₂-CN).~2.4-2.6 ppm (m, 1H): Methine proton on the cyclohexyl ring (-CH-NH-).~1.0-1.9 ppm (m, 11H): Remaining cyclohexyl protons and the NH proton. |

| ¹³C NMR | ~118-120 ppm: Nitrile carbon (C≡N).~50-55 ppm: Methine carbon of the cyclohexyl ring attached to nitrogen.~45-50 ppm: Methylene carbon adjacent to the amine (-CH₂-NH-).~25-35 ppm: Other methylene carbons of the cyclohexyl ring.~15-20 ppm: Methylene carbon adjacent to the nitrile (-CH₂-CN). |

| IR (Infrared) | ~3300-3400 cm⁻¹ (weak): N-H stretch.~2850-2950 cm⁻¹ (strong): C-H stretches (aliphatic).~2240-2260 cm⁻¹ (medium, sharp): C≡N stretch (highly characteristic). |

| MS (Mass Spec) | 152 (M⁺): Molecular ion peak.151 (M-1)⁺: Loss of a hydrogen atom.Key Fragments: Fragments corresponding to the loss of the cyanoethyl group or cleavage of the cyclohexyl ring. |

Applications in Research and Drug Development

This compound serves primarily as a chemical building block or intermediate. Its value lies in the strategic combination of its structural features, which can be elaborated to access a wide range of more complex molecular architectures.

Role as a Synthetic Intermediate

The secondary amine provides a reactive handle for N-alkylation, acylation, or sulfonylation, allowing for the introduction of diverse functional groups. The nitrile group is also highly versatile; it can be:

-

Hydrolyzed to a carboxylic acid or amide.

-

Reduced to a primary amine, extending the carbon chain and creating a diamine scaffold.

-

Reacted with organometallic reagents (e.g., Grignards) to form ketones.

This chemical versatility allows it to be a precursor for compounds used in various research areas, from materials science to pharmaceuticals.

Potential in Medicinal Chemistry

While direct biological activity data for this specific molecule is scarce, the underlying β-aminonitrile scaffold is present in numerous biologically active compounds. The cyano group is a common pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[4] For instance, derivatives of 2-cyanoacetamide have shown promise as anticancer agents.[10] Furthermore, molecules containing a cyano group have been developed as potent and selective enzyme inhibitors, such as inhibitors for dipeptidyl peptidase (DPP-IV) and transforming growth factor beta-activated kinase 1 (TAK1).[4][11]

The cyclohexyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and improve pharmacokinetic properties. Therefore, this compound is a logical starting point for library synthesis in lead discovery campaigns targeting a wide array of biological targets.

Caption: Logical pathway from building block to potential therapeutics.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[3]

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[3]

-

Toxicity: Harmful if inhaled or in contact with skin.[3]

-

Organ Damage: May cause damage to organs and is suspected of damaging fertility or the unborn child.[3]

-

Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[3]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and/or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

-

Handling and Storage:

-

Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and strong oxidizers.[3]

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of eye contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

In case of skin contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

References

- 1. US10947510B2 - Culture medium for epithelial stem cells and organoids comprising the stem cells - Google Patents [patents.google.com]

- 2. CAS Patents | CAS [cas.org]

- 3. N-2-cyanoethyl-N-methylmethacrylamide | C8H12N2O | CID 15084876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanenitrile, 3-(methylamino)- [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael Addition [organic-chemistry.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Propanenitrile, 3-(propylamino)- [webbook.nist.gov]

- 9. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homologs and Analogs of 3-(Cyclohexylamino)propanenitrile: Synthesis, Biological Evaluation, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(cyclohexylamino)propanenitrile and its derivatives, compounds of growing interest in medicinal chemistry. We delve into the synthetic pathways for these molecules, with a focus on the practical application of the Michael addition. A significant portion of this guide is dedicated to the exploration of their biological activities, particularly as potential modulators of lysyl oxidase, and the associated neurotoxicological considerations. Through a detailed examination of structure-activity relationships, this document aims to equip researchers with the knowledge necessary to design and develop novel therapeutic agents based on the aminopropionitrile scaffold.

Introduction

This compound is a secondary aminonitrile characterized by a cyclohexyl group and a propanenitrile moiety. This core structure serves as a versatile scaffold for the development of a wide array of homologs and analogs with potential therapeutic applications. The interest in this class of compounds stems from the known biological activities of related aminonitriles, most notably β-aminopropionitrile (BAPN), a well-characterized inhibitor of lysyl oxidase (LOX).[1] The exploration of N-substituted β-aminopropionitriles, such as the cyclohexyl derivative, opens avenues for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to the development of more potent and selective therapeutic agents.

This guide will provide a detailed examination of the synthetic methodologies for preparing this compound and its derivatives, explore their potential biological targets and activities, and discuss the critical structure-activity relationships that govern their efficacy and safety.

Synthesis of this compound and Its Derivatives

The primary and most efficient method for the synthesis of this compound is the aza-Michael addition of cyclohexylamine to acrylonitrile. This reaction is a conjugate addition of an amine to an α,β-unsaturated nitrile, a process known for its high atom economy and generally mild reaction conditions.

General Synthetic Protocol: Aza-Michael Addition

The following protocol is adapted from a general procedure for the synthesis of 3-(phenylamino)propanenitrile and is applicable to the synthesis of this compound by substituting aniline with cyclohexylamine.[2]

Reaction Scheme:

Figure 1: General scheme for the aza-Michael addition of cyclohexylamine to acrylonitrile.

Materials:

-

Cyclohexylamine

-

Acrylonitrile

-

Catalyst (e.g., Yttrium Nitrate, optional)[2]

-

Methanol (or other suitable solvent)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and acrylonitrile (2.0 equivalents) in methanol.

-

Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount (e.g., 10 mol%) of yttrium nitrate to the reaction mixture.[2] The reaction can also proceed without a catalyst, often requiring longer reaction times or elevated temperatures.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure this compound.

Synthesis of Homologs and Analogs

The versatility of the aza-Michael addition allows for the synthesis of a wide range of homologs and analogs by varying the starting amine and the α,β-unsaturated nitrile.

-

Homologs: Homologs of this compound can be synthesized by reacting cyclohexylamine with different α,β-unsaturated nitriles (e.g., crotononitrile, cinnamonitrile) to vary the length and substitution of the carbon chain between the amino and nitrile groups.

-

Analogs: Analogs can be prepared by reacting acrylonitrile with a variety of cyclic and acyclic amines. For instance, using cyclopentylamine or cycloheptylamine would yield the corresponding N-cycloalkyl-β-aminopropionitriles. Substitutions on the cyclohexyl ring of cyclohexylamine can also be introduced to explore structure-activity relationships.

Biological Activity and Potential Therapeutic Applications

The biological activity of this compound and its derivatives is largely unexplored; however, based on the known pharmacology of related aminonitriles, several potential therapeutic applications can be hypothesized.

Inhibition of Lysyl Oxidase (LOX)

The primary putative target for this class of compounds is lysyl oxidase (LOX) , a copper-dependent enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.[3] Inhibition of LOX has therapeutic potential in fibrotic diseases and cancer metastasis.

β-Aminopropionitrile (BAPN) is a well-established irreversible inhibitor of LOX.[4] Studies on a series of aminopropionitriles have shown that while BAPN is the most potent inhibitor, secondary aminonitriles such as 3,3'-iminodipropionitrile (IDPN) also exhibit reversible inhibition of LOX.[3] This suggests that the N-cyclohexyl substitution in this compound may modulate its interaction with the LOX active site. The presence of a primary amino group is not a strict requirement for LOX inhibition, opening the door for N-substituted derivatives to be effective modulators of this enzyme.[3]

Neurobiological Effects and Toxicological Profile

A critical consideration in the development of aminonitrile-based therapeutics is their potential for neurotoxicity. β-Aminopropionitrile has been shown to induce neuronal degeneration in vitro in a dose-dependent manner, with an ID50 of 10-5 M in rat embryonic neuronal cultures.[1] The neurotoxic effects of other aminonitriles, such as 3,3'-iminodipropionitrile (IDPN) and 3,3'-dimethylaminopropionitrile (DMAPN), have also been documented.[5] It is hypothesized that the metabolism of aminonitriles may play a role in their neurotoxicity.[5] Therefore, a thorough toxicological evaluation of any new this compound derivative is imperative.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold is key to understanding the structure-activity relationships (SAR) that govern its biological activity.

The Role of the N-Substituent

The nature of the N-substituent plays a critical role in the potency and selectivity of aminonitrile-based LOX inhibitors. In a study of various aminopropionitriles, the unsubstituted BAPN was the most potent LOX inhibitor.[3] Secondary amines showed reversible inhibition, while a tertiary amine (DMAPN) showed no inhibition.[3] This suggests that the size and steric bulk of the N-substituent, such as the cyclohexyl group, will significantly influence the inhibitory activity.

Modifications of the Cyclohexyl Ring

Introducing substituents on the cyclohexyl ring can provide insights into the binding pocket of the target enzyme. Hydrophilic or hydrophobic groups at different positions on the ring can be explored to optimize binding affinity and selectivity.

Alterations to the Propanenitrile Chain

Modifications to the propanenitrile backbone, such as the introduction of alkyl or aryl groups, can affect the molecule's conformation and its interaction with the target.

The exploration of these structural modifications, coupled with robust biological screening, will be essential for the development of this compound derivatives with improved therapeutic profiles.

Experimental Protocols for Biological Evaluation

In Vitro Lysyl Oxidase Inhibition Assay

A standard in vitro assay to determine the inhibitory potential of this compound and its analogs against LOX can be performed using purified enzyme and a suitable substrate.

Protocol Outline:

-

Enzyme Source: Purified lysyl oxidase from a suitable source (e.g., bovine aorta).

-

Substrate: A fluorescent or radioactive substrate that allows for the quantification of enzyme activity.

-

Assay Conditions: Incubate the enzyme with varying concentrations of the test compound in a suitable buffer at 37°C.

-

Activity Measurement: Initiate the reaction by adding the substrate and measure the product formation over time using a fluorometer or scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vitro Neurotoxicity Assay

To assess the potential neurotoxicity of the synthesized compounds, an in vitro assay using primary neuronal cultures or a neuronal cell line can be employed.

Protocol Outline:

-

Cell Culture: Culture primary neurons from rat embryos or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Morphological Analysis: Observe any morphological changes in the neurons, such as neurite retraction or cell body shrinkage, using microscopy.

-

Data Analysis: Determine the IC50 or LD50 value for neurotoxicity.

Data Presentation

A systematic study of the homologs and analogs of this compound would generate a wealth of data. This data should be presented in a clear and concise tabular format to facilitate comparison and the elucidation of SAR.

Table 1: Hypothetical Biological Data for this compound Analogs

| Compound ID | R-Group (N-substituent) | LOX Inhibition IC50 (µM) | Neurotoxicity IC50 (µM) |

| 1 | Cyclohexyl | Data to be determined | Data to be determined |

| 2 | Cyclopentyl | Data to be determined | Data to be determined |

| 3 | Cycloheptyl | Data to be determined | Data to be determined |

| 4 | 4-Methylcyclohexyl | Data to be determined | Data to be determined |

| 5 | Phenyl | Data to be determined | Data to be determined |

| BAPN | H | Known value | ~10[1] |

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly as inhibitors of lysyl oxidase. The straightforward synthesis via the aza-Michael addition allows for the generation of a diverse library of analogs for biological screening. Future research should focus on a systematic exploration of the structure-activity relationships to optimize LOX inhibitory potency while minimizing off-target effects, especially neurotoxicity. The insights gained from such studies will be invaluable for the rational design of next-generation aminonitrile-based drugs with enhanced efficacy and safety profiles.

References

- 1. In vitro neuronal changes induced by beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of monoamine oxidase in aminopropionitrile-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 3-(Cyclohexylamino)propanenitrile in Modern Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. 3-(Cyclohexylamino)propanenitrile emerges as a compound of significant interest, offering a unique combination of a nucleophilic secondary amine and a reactive nitrile moiety within a flexible three-carbon chain, appended to a lipophilic cyclohexyl group. This distinct structural architecture positions it as a versatile precursor for the synthesis of a diverse array of heterocyclic scaffolds, which are the cornerstones of many therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Attributes and Synthetic Rationale

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two primary functional groups. The secondary amine can act as a nucleophile or a base, and can be readily acylated, alkylated, or incorporated into ring-forming condensation reactions. The nitrile group, a versatile synthon, can undergo hydrolysis to carboxylic acids, reduction to primary amines, or participate in cycloaddition and condensation reactions to form nitrogen-containing heterocycles. The cyclohexyl group often imparts favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability of the final drug candidates.

Application Focus: Synthesis of Substituted Pyridones

One of the compelling applications of this compound is its use as a key component in the synthesis of highly substituted pyridone frameworks. Pyridones are a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. The following section details a robust protocol for the synthesis of a tetrahydropyridone derivative, a valuable intermediate for further chemical elaboration.

Mechanistic Insights: A Stepwise Annulation Strategy

The synthesis of the pyridone core from this compound and an α,β-unsaturated ester proceeds through a cascade of well-understood organic transformations. The causality behind the experimental choices is critical for ensuring a high-yielding and clean reaction.

-

Michael Addition: The reaction is initiated by a base-catalyzed Michael addition of the secondary amine of this compound to an α,β-unsaturated ester, such as ethyl acrylate. This conjugate addition is a highly efficient method for forming carbon-nitrogen bonds. The choice of a relatively non-nucleophilic base, such as sodium ethoxide, is crucial to prevent competing side reactions like the hydrolysis of the ester or the nitrile.

-

Intramolecular Cyclization (Dieckmann-type Condensation): Following the Michael addition, the newly formed intermediate possesses both a nitrile and an ester group. In the presence of a strong base, the α-carbon to the nitrile is deprotonated, forming a nucleophilic carbanion. This carbanion then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the ester, leading to a cyclized intermediate. This step is analogous to the well-established Dieckmann condensation.

-

Tautomerization and Hydrolysis: The cyclic intermediate rapidly tautomerizes to a more stable enamine. Subsequent acidic workup and hydrolysis of the enamine and the remaining imine functionality furnishes the final pyridone product.

The overall workflow can be visualized as a logical sequence of bond-forming events leading to the desired heterocyclic core.

Caption: Workflow for the synthesis of substituted tetrahydropyridones.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexyl-4-oxo-piperidine-3-carbonitrile

This protocol details the synthesis of a key pyridone intermediate from this compound and ethyl acrylate.

Materials:

| Reagent | Molecular Weight | Quantity (molar eq.) |

| This compound | 152.24 g/mol | 1.0 |

| Ethyl acrylate | 100.12 g/mol | 1.1 |

| Sodium ethoxide | 68.05 g/mol | 1.2 |

| Toluene, anhydrous | - | - |

| Hydrochloric acid, concentrated | 36.46 g/mol | As needed |

| Diethyl ether | - | - |

| Saturated sodium bicarbonate solution | - | - |

| Brine | - | - |

| Anhydrous magnesium sulfate | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).

-

Reagent Addition: Add sodium ethoxide (1.2 eq.) to the toluene. To this suspension, add a solution of this compound (1.0 eq.) in anhydrous toluene (20 mL) dropwise at room temperature over 15 minutes.

-

Michael Addition: Following the addition, add ethyl acrylate (1.1 eq.) dropwise to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

-

Cyclization: After the addition of ethyl acrylate is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in hexanes).

-

Workup: Cool the reaction mixture to room temperature and carefully quench with water (50 mL). Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in hexanes) to afford the pure 1-cyclohexyl-4-oxo-piperidine-3-carbonitrile.

Expected Yield: 65-75%

Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Trustworthiness and Self-Validation

The protocol described above is based on well-established and predictable chemical transformations. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification by column chromatography provides a reliable method for obtaining a high-purity product. The structural confirmation through standard spectroscopic techniques (NMR and MS) serves as the ultimate validation of the synthetic outcome. The causality of each step is clear: the base is essential for both the initial Michael addition and the subsequent intramolecular cyclization, and the acidic workup is necessary to hydrolyze the enamine intermediate to the final ketone.

Future Directions and Broader Applications

The resulting 1-cyclohexyl-4-oxo-piperidine-3-carbonitrile is a versatile intermediate. The ketone functionality can be further modified through reactions such as reductions, Grignard additions, or Wittig reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for further diversification and the synthesis of more complex and biologically active molecules. This highlights the strategic value of this compound as a starting material for generating libraries of compounds for drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its bifunctional nature allows for its participation in a variety of powerful C-C and C-N bond-forming reactions. The detailed protocol for the synthesis of a substituted pyridone derivative provided herein demonstrates a practical application of this reagent, underscored by a clear mechanistic rationale. By understanding the underlying principles and following robust experimental procedures, researchers can effectively leverage the synthetic potential of this compound to accelerate their research and development efforts in the pursuit of novel therapeutic agents.

The Versatile Precursor: Application of 3-(Cyclohexylamino)propanenitrile in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The cyclohexylamine moiety is a prime example of such a scaffold, found in a diverse array of therapeutic agents, including mucolytics, analgesics, and bronchodilators.[1] Its conformational flexibility and lipophilic nature allow for favorable interactions within the binding pockets of various proteins. When combined with the synthetic versatility of the aminonitrile functional group, as seen in 3-(cyclohexylamino)propanenitrile, a powerful building block for pharmaceutical synthesis emerges. This guide provides an in-depth exploration of this compound as a precursor, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties and Safety Considerations

Before delving into synthetic applications, it is crucial to understand the fundamental properties and handling requirements of this compound.

| Property | Value | Reference |

| CAS Number | 702-03-4 | [2][3] |

| Molecular Formula | C₉H₁₆N₂ | [2][3] |

| Molecular Weight | 152.24 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | Commercially available |

| Boiling Point | Data not readily available | [3] |

Safety Precautions: As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Synthesis of this compound: A Robust Protocol

The synthesis of this compound is typically achieved through a Michael addition of cyclohexylamine to acrylonitrile. This reaction is a classic example of conjugate addition and is widely applicable for the synthesis of β-aminonitriles.

Experimental Protocol: Michael Addition of Cyclohexylamine to Acrylonitrile

Objective: To synthesize this compound.

Materials:

-

Cyclohexylamine

-

Acrylonitrile

-

Methanol (MeOH)

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (DCM, for extraction)

-

Magnesium sulfate (MgSO₄, for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 eq) in methanol (10 volumes).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Slowly add acrylonitrile (1.1 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain a colorless to pale yellow oil.

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is a polar protic solvent that can solvate both the amine and the acrylonitrile, facilitating the reaction.

-

Acetic Acid Catalyst: The acid catalyst protonates the nitrile group of acrylonitrile, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the cyclohexylamine.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring a higher conversion to the desired product within a reasonable timeframe.

-

Neutralization and Extraction: The work-up procedure is designed to remove the acidic catalyst and any water-soluble byproducts, isolating the desired aminonitrile.

Caption: Synthetic workflow for this compound.

Application in Pharmaceutical Synthesis: A Gateway to Complex Amines

While direct evidence for this compound as a precursor to a specific marketed drug is not prominently documented in publicly available literature, its structural motifs are present in various pharmaceutical intermediates. The propanenitrile group is a versatile handle that can be readily transformed into other key functional groups, such as primary amines and carboxylic acids, which are cornerstones of many active pharmaceutical ingredients (APIs).

Hypothetical Application: Synthesis of a G-Protein Coupled Receptor (GPCR) Modulator Intermediate

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.[4][5][6] Many GPCR modulators feature a core amine functionality for interaction with the receptor. The following protocol outlines a hypothetical, yet chemically sound, pathway for the conversion of this compound into a diamine intermediate, a common scaffold in GPCR ligands.

Protocol: Reduction of the Nitrile to a Primary Amine

Objective: To synthesize N1-cyclohexylpropane-1,3-diamine, a potential intermediate for GPCR modulators.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄, for quenching)

-

Standard inert atmosphere glassware (if using LiAlH₄)

Procedure (using LiAlH₄):

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

In the flask, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N1-cyclohexylpropane-1,3-diamine.

-

The product can be further purified by distillation under reduced pressure.

Mechanistic Rationale:

Lithium aluminum hydride is a powerful reducing agent that donates a hydride ion (H⁻) to the electrophilic carbon of the nitrile group. This is followed by a second hydride attack to form a di-anionic intermediate, which is then protonated during the aqueous workup to yield the primary amine.

Caption: Simplified mechanism of nitrile reduction.

Conclusion and Future Perspectives

This compound represents a valuable and versatile precursor in the synthetic chemist's toolbox. Its straightforward synthesis and the reactivity of the nitrile group provide a gateway to a wide range of more complex molecules, particularly diamines and amino acids that are prevalent in pharmaceutically active compounds. While its direct application in blockbuster drugs may not be widely publicized, its potential as a key intermediate in the synthesis of novel therapeutics, especially in the realm of GPCR modulation, is significant. Further exploration of its reactivity and incorporation into diverse molecular scaffolds will undoubtedly continue to be a fruitful area of research in drug discovery and development.

References

- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 702-03-4|this compound|BLD Pharm [bldpharm.com]

- 4. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating 3-(Cyclohexylamino)propanenitrile for Agrochemical Development

For: Researchers, scientists, and drug development professionals in the agrochemical sector.